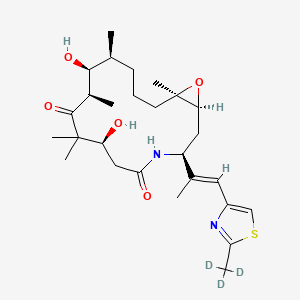

Ixabepilone-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ixabepilone-d3 is a deuterated form of ixabepilone, a semi-synthetic analog of epothilone B. Ixabepilone is a microtubule inhibitor used primarily in the treatment of metastatic or locally advanced breast cancer that has shown resistance to other chemotherapeutic agents such as taxanes and anthracyclines . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of ixabepilone due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ixabepilone is synthesized through a series of complex organic reactions starting from epothilone B, which is produced by the myxobacterium Sorangium cellulosum . The synthesis involves the modification of the lactone ring to a lactam ring to improve metabolic stability and pharmacokinetics . The deuterated form, Ixabepilone-d3, is prepared by incorporating deuterium atoms into specific positions of the ixabepilone molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process .

Industrial Production Methods

Industrial production of ixabepilone involves large-scale fermentation of Sorangium cellulosum to produce epothilone B, followed by chemical modification to obtain ixabepilone . The production of this compound follows a similar pathway but requires the use of deuterated chemicals to ensure the incorporation of deuterium atoms .

Analyse Chemischer Reaktionen

Types of Reactions

Ixabepilone-d3 undergoes various chemical reactions, including:

Oxidation: Ixabepilone can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the ixabepilone molecule.

Substitution: Substitution reactions can occur at specific positions on the molecule, particularly where deuterium atoms are incorporated.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include various metabolites that can be studied to understand the pharmacokinetics and metabolic pathways of ixabepilone .

Wissenschaftliche Forschungsanwendungen

Ixabepilone-d3 is widely used in scientific research for various applications:

Chemistry: Used to study the chemical properties and reactions of ixabepilone.

Biology: Helps in understanding the biological interactions and effects of ixabepilone at the cellular level.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ixabepilone.

Industry: Employed in the development of new formulations and delivery methods for ixabepilone

Wirkmechanismus

Ixabepilone-d3, like ixabepilone, exerts its effects by binding to beta-tubulin subunits in microtubules, stabilizing them and preventing their depolymerization . This stabilization disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Epothilone B: The natural precursor to ixabepilone, with similar microtubule-stabilizing properties but less metabolic stability.

Taxanes (e.g., Paclitaxel): Another class of microtubule inhibitors used in cancer treatment, but with different resistance profiles and side effects.

Uniqueness

Ixabepilone-d3 is unique due to its deuterium incorporation, which allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings for understanding and improving the therapeutic use of ixabepilone .

Biologische Aktivität

Ixabepilone-d3, a semi-synthetic derivative of epothilone B, is primarily recognized for its role in cancer therapy, particularly in treating metastatic breast cancer that exhibits resistance to conventional treatments. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical efficacy.

This compound has a complex chemical structure characterized by multiple chiral centers and functional groups. Its chemical formula is C22H27N3O4S, with a molar mass of approximately 506.7 g/mol. The compound's mechanism of action involves binding to the β-tubulin subunit of microtubules, leading to their stabilization and preventing depolymerization. This stabilization halts mitotic processes in cancer cells, inducing apoptosis and making this compound effective against tumors resistant to other therapies like taxanes .

Pharmacokinetics

Research indicates that this compound undergoes metabolic transformations primarily in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4. The compound has a half-life of approximately 52 hours and is eliminated mainly through fecal routes .

Key Pharmacokinetic Properties:

| Property | Value |

|---|---|

| Half-life | 52 hours |

| Protein binding | 67-77% |

| Metabolism | Liver (CYP3A4) |

| Route of elimination | Fecal and renal |

Efficacy Against Cancer

This compound has demonstrated significant efficacy in various clinical settings, particularly among patients with metastatic breast cancer who have developed primary or secondary resistance to taxanes. In phase II trials, it showed activity in tumors that are typically resistant to traditional therapies due to mechanisms such as overexpression of beta-tubulin isotype III and drug efflux transporters .

Clinical Efficacy Summary:

Combination Therapies

Recent studies have explored the synergistic effects of this compound when combined with other agents. For instance, combining this compound with histone deacetylase (HDAC) inhibitors like romidepsin and panobinostat has shown promising results. These combinations have demonstrated enhanced cytotoxicity in preclinical models .

Synergistic Effects Table:

| Combination | Observed Effect |

|---|---|

| This compound + Romidepsin | Strong synergistic activity observed |

| This compound + MK1775 | Variable efficacy; requires further study . |

Case Studies and Clinical Applications

In clinical practice, this compound has been utilized for patients who have not responded to standard chemotherapy regimens. A notable case study involved patients with advanced breast cancer where this compound was administered after failure of anthracyclines and taxanes. The results indicated a significant proportion of patients experienced disease stabilization or partial response .

Eigenschaften

Molekularformel |

C27H42N2O5S |

|---|---|

Molekulargewicht |

509.7 g/mol |

IUPAC-Name |

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-[2-(trideuteriomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione |

InChI |

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1/i4D3 |

InChI-Schlüssel |

FABUFPQFXZVHFB-CGCXIUEZSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=NC(=CS1)/C=C(\C)/[C@@H]2C[C@H]3[C@](O3)(CCC[C@@H]([C@@H]([C@H](C(=O)C([C@H](CC(=O)N2)O)(C)C)C)O)C)C |

Kanonische SMILES |

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.